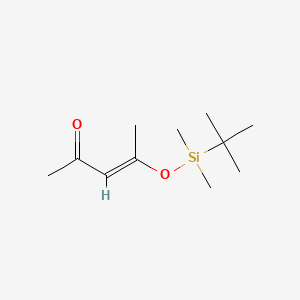

2-(t-Butyldimethylsiloxy)pent-2-en-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

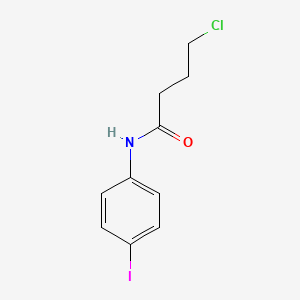

(E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-one is a chemical compound with the molecular formula C11H22O2Si . It has a molecular weight of 214.38 g/mol . The IUPAC name for this compound is (E)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one .

Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 ketone (aliphatic) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.38 g/mol. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has 4 rotatable bonds. The exact mass of the compound is 214.138906475 g/mol and the monoisotopic mass is also 214.138906475 g/mol. The topological polar surface area of the compound is 26.3 Ų .

Wissenschaftliche Forschungsanwendungen

Molecular Mechanism Studies

- Formation of Four-Membered Cyclic Nitronates : The formation of four-membered cyclic nitronates, including derivatives of this compound, has been studied using density functional theory. This research helps in understanding the electronic structure and reaction mechanisms of such compounds (Kącka‐Zych, 2021).

Synthetic Organic Chemistry Applications

- Isomerization Reactions : The compound has been used in isomerization reactions catalyzed by ruthenium, leading to the production of deconjugated compounds and conjugated enynes and dienes. This process is significant in the synthesis of various organic compounds (Wakamatsu et al., 2000).

- Synthesis of Amines : N-tert-Butanesulfinyl imines, which include derivatives of the mentioned compound, are used in the asymmetric synthesis of amines. This methodology is efficient for producing a wide range of enantioenriched amines (Ellman et al., 2002).

- Preparation of Tetrahydrofurans : The compound is utilized in stereoselective synthesis, especially in reactions with aldehydes leading to tetrahydrofurans. This method offers an approach to the stereoselective synthesis of branched triols (Thomas & Tray, 2019).

Chemical Warfare Agent Detection

- Detection of Nerve Agents : A derivative of the compound, (E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, has been synthesized for detecting chemical warfare nerve agents. This application is crucial for security and defense purposes (Lee et al., 2012).

Photocatalysis and Oxidation Studies

- Photosensitized Oxidation : The compound has been studied in the context of photosensitized oxidation, particularly in the formation of spiroiminodihydantoin, an important reaction in biochemical processes (Mccallum et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements associated with the compound are H315, H319, and H335. The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-one can be achieved through a multi-step process involving the protection of functional groups, addition of reagents, and deprotection of the final product.", "Starting Materials": [ "3-penten-2-one", "tert-butyldimethylsilyl chloride", "triethylamine", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "hexane", "acetic acid", "sodium borohydride", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of the carbonyl group in 3-penten-2-one with tert-butyldimethylsilyl chloride and triethylamine in ethyl acetate to form (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-ol", "Step 2: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Step 3: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to obtain (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-ol", "Step 4: Reduction of the hydroxyl group in (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-ol with sodium borohydride in acetic acid to form (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-ol", "Step 5: Protection of the hydroxyl group in (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-ol with acetic anhydride and pyridine to form (E)-4-((tert-butyldimethylsilyl)oxy)pent-3-en-2-one" ] } | |

CAS-Nummer |

69404-97-3 |

Molekularformel |

C11H22O2Si |

Molekulargewicht |

214.38 g/mol |

IUPAC-Name |

(Z)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one |

InChI |

InChI=1S/C11H22O2Si/c1-9(12)8-10(2)13-14(6,7)11(3,4)5/h8H,1-7H3/b10-8- |

InChI-Schlüssel |

ZRVOCNOYAJIAAP-NTMALXAHSA-N |

Isomerische SMILES |

C/C(=C/C(=O)C)/O[Si](C)(C)C(C)(C)C |

SMILES |

CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |

Kanonische SMILES |

CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)

![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

![4-(2-Hydroxyethyl)-N-[phenyl(phenylimino)methyl]piperazine-1-carbothioamide](/img/structure/B2646483.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)